molecular formula C18H15NO3S B2682211 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone CAS No. 113123-47-0

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Cat. No.: B2682211
CAS No.: 113123-47-0
M. Wt: 325.38
InChI Key: KRADWPBKFKNSCZ-UHFFFAOYSA-N
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Description

4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable pyridine derivative.

    Functional Group Introduction: Introduce the methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions.

    Sulfonylation: Introduce the phenylsulfonyl group using sulfonyl chloride in the presence of a base.

    Cyclization: Achieve the final pyridinone structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Sulfides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-phenyl-2(1H)-pyridinone: Lacks the phenylsulfonyl group.

    6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the methyl group.

    4-methyl-3-(phenylsulfonyl)-2(1H)-pyridinone: Lacks the phenyl group.

Uniqueness

The presence of the phenylsulfonyl group in 4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone may impart unique chemical and biological properties, such as enhanced stability or specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-methyl-6-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-13-12-16(14-8-4-2-5-9-14)19-18(20)17(13)23(21,22)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADWPBKFKNSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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